molecular formula C10H11NO3S B1434703 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1708428-02-7

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1434703
CAS No.: 1708428-02-7
M. Wt: 225.27 g/mol
InChI Key: DOKJPHVSZBSJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound belonging to the class of organic compounds known as thienopyrroles, which are heterocyclic structures containing a thiophene ring fused to a pyrrole ring . As a derivative of the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold, this molecule serves as a versatile building block in medicinal chemistry and drug discovery research. The core thieno[3,2-b]pyrrole structure is recognized as a privileged scaffold in the search for new therapeutic agents . This specific compound is of significant interest for researchers exploring novel bioactive molecules. While direct studies on this derivative are not extensively published, closely related thieno[3,2-b]pyrrole-5-carboxamides have demonstrated potent and selective anti-parasitic activity, particularly against Giardia duodenalis , showcasing the potential of this chemical series in infectious disease research . The carboxylic acid functional group at the 5-position makes it a key precursor for the synthesis of various amide and ester derivatives, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties . Please note: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJPHVSZBSJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C1C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the 2-methoxyethyl group and the carboxylic acid functionality. One common approach is the cyclization of a suitable precursor, such as a β-enaminone, under oxidative conditions. This can be achieved using reagents like iodine or copper(II) salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-b]pyrrole core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the thieno[3,2-b]pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,2-b]pyrrole core can engage in π-π interactions or hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Substituents/Modifications Key Properties/Activities References
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Parent structure (no substituents) - DAO inhibitor (IC₅₀ ~ 0.1 µM)
- Reduces neuropathic pain in vivo
- Detected in human blood
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-CH₃, 4-H - Antiprotozoal activity (Giardia duodenalis IC₅₀ = 1.2 µM)
- Precursor for carboxamide derivatives
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate 5-COOEt ester - Improved lipophilicity vs. carboxylic acid
- Intermediate for further functionalization
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 3-Br, 4-H - Halogenation enhances electrophilicity
- Used in cross-coupling reactions
4-Isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 2-CH₃, 4-(3-methylbutyl) - Antimicrobial activity
- High purity (95%) but limited solubility
4-(2-Oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 4-(CH₂COCH₃) - Ketone substituent may influence metabolic stability
- Structural analog for SAR studies
5-Chloro-benzo[d]isoxazol-3-ol (CBIO) Non-thienopyrrole DAO inhibitor - Lower selectivity vs. thienopyrroles
- Used in combination with D-serine for schizophrenia

Key Research Findings

Therapeutic Potential: DAO inhibitors like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid reduce spinal H₂O₂ levels, alleviating neuropathic pain by 40–50% in rodent models . 2-Methyl derivatives exhibit antiprotozoal activity, highlighting the scaffold’s versatility across disease targets .

Structure-Activity Relationships (SAR) :

  • Position 4 : Alkyl groups (e.g., 2-methoxyethyl, isopentyl) enhance target engagement and metabolic stability .
  • Position 5 : Carboxylic acid is critical for DAO inhibition; esterification retains activity while improving bioavailability .

Comparative Efficacy: Thienopyrrole-based DAO inhibitors outperform benzoisoxazole analogs (e.g., CBIO) in selectivity and potency .

Biological Activity

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its structure features a thieno[3,2-b]pyrrole core, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}NO3_3S, and it has a molecular weight of approximately 239.29 g/mol. Its structure is characterized by the presence of both a methoxyethyl group and a carboxylic acid functionality, which may enhance its solubility and reactivity compared to other thieno[3,2-b]pyrrole derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thieno[3,2-b]pyrrole derivatives. A notable investigation demonstrated that compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50_{50} values in the low micromolar range (e.g., < 10 µM), indicating potent activity against cancer cells while maintaining low toxicity levels in normal cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study focusing on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring could enhance anti-tuberculosis (TB) activity significantly. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) below 0.016 µg/mL against Mycobacterium tuberculosis, suggesting that structural features of these compounds are crucial for their biological efficacy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : The thieno[3,2-b]pyrrole core may intercalate with DNA or affect its replication processes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
4H-thieno[3,2-b]pyrrole-5-carboxylic acidstructureModerate cytotoxicity15
This compoundstructureHigh cytotoxicity<10
2-methoxyethyl-4H-thieno[3,2-b]pyrrole-Low activity>20

Case Studies

  • Study on Anticancer Activity : A research article detailed the synthesis and evaluation of various thieno[3,2-b]pyrrole derivatives for their anticancer properties. The study found that modifications to the core structure significantly influenced their potency against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects of pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced efficacy compared to existing antibiotics .

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxyethyl and carboxylic acid substituents. Aromatic protons in the thienopyrrole system typically appear as doublets in δ 6.5–7.5 ppm .
  • X-ray Crystallography : Resolves tautomeric ambiguity in the fused ring system and validates substituent positions (e.g., bond lengths and angles) .
  • IR Spectroscopy : Strong absorption bands near 1700 cm1^{-1} confirm the carboxylic acid group .

Q. Advanced Analysis

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability, aiding in interpreting spectral contradictions .
  • Mass Spectrometry (HRMS) : High-resolution data confirm molecular weight and fragmentation patterns, critical for purity assessment .

How can researchers resolve contradictions in NMR data arising from tautomerism or impurities?

Q. Methodological Approach

  • Variable Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by analyzing peak splitting at different temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously, particularly in the heterocyclic core .
  • Chromatographic Purity Checks : Use HPLC or GC-MS to rule out impurities contributing to anomalous peaks .

What are the recommended handling and storage protocols for this compound?

Q. Safety and Stability

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the methoxyethyl group or carboxylic acid degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Ensure proper ventilation to avoid inhalation of dust (H335) .

How can biological activity assays be designed to evaluate its enzyme inhibition potential?

Q. Advanced Experimental Design

  • Target Selection : Focus on enzymes with known interactions with thienopyrrole derivatives, such as pyrroline-5-carboxylate reductase (PYCRL) or kinases .
  • Assay Conditions :
    • Kinetic Studies : Monitor substrate conversion (e.g., NADPH oxidation for PYCRL) in the presence of varying inhibitor concentrations .
    • Dose-Response Curves : Use IC50_{50} calculations to quantify potency, with triplicate measurements to ensure reproducibility .
  • Control Compounds : Include structurally similar analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to benchmark activity .

What strategies optimize solubility for in vitro studies?

Q. Methodological Solutions

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to dissolve the carboxylic acid without denaturing proteins .
  • pH Adjustment : Deprotonate the carboxylic acid group (pH > 4.5) to enhance aqueous solubility, confirmed via UV-Vis spectroscopy .
  • Salt Formation : Prepare sodium or potassium salts for improved bioavailability in biological assays .

How can computational modeling predict its interaction with biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to PYCRL or other enzymes, focusing on hydrogen bonds between the carboxylic acid and active-site residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction motifs .
  • QSAR Studies : Correlate substituent effects (e.g., methoxyethyl chain length) with inhibitory activity using regression models .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry Considerations

  • Purification : Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) to isolate high-purity batches (>95%) .
  • Yield Improvement : Replace volatile solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) in hydrolysis steps .
  • Thermal Safety : Conduct DSC analysis to identify exothermic decomposition risks during alkylation .

How do electronic effects of the methoxyethyl group influence reactivity?

Q. Structure-Activity Relationship (SAR) Analysis

  • Electron Donation : The methoxy group increases electron density at the pyrrole nitrogen, enhancing nucleophilicity for further functionalization .
  • Steric Effects : The ethyl chain may hinder access to reactive sites, requiring bulkier catalysts (e.g., Pd(PPh3_3)4_4) in cross-coupling reactions .
  • Solubility Impact : The ether moiety improves solubility in polar solvents, critical for homogeneous reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
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4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

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